N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group substituted at the 6-position. The 2,4-dichlorophenyl moiety attached to the carboxamide distinguishes it from structurally related analogs. Its synthesis typically involves multi-step reactions, including cyclization and substitution steps akin to methods described for related thiazolopyrimidine derivatives .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCNEQDSWHXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and α-haloketones. The dichlorophenyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to achieve high yields and purity. This involves controlling parameters such as temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be employed in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
The substituent on the carboxamide group significantly influences biological activity. For example:
- N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21) exhibits moderate inhibition of β1i (19%) and β5i (23%) .
- N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-68-5) and N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851961-85-8) demonstrate how alkyl chain length and halogenation alter physicochemical properties and target interactions .
Crystallographic and Conformational Analysis
Crystal structures of analogs reveal critical conformational trends:
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate adopts a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings .
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3) shows how bulky substituents influence molecular packing and hydrogen bonding .
Comparison : The dichlorophenyl group in the target compound may increase steric hindrance, altering dihedral angles and intermolecular interactions compared to methoxy or unsubstituted phenyl analogs. This could affect solubility and crystallinity .
Pharmacological and Physicochemical Properties
Inhibition of Immunoproteasome Subunits
| Compound | β1i Inhibition | β5i Inhibition |
|---|---|---|
| N-(furan-2-ylmethyl)- analog | 19% | 23% |
| Target compound (2,4-dichlorophenyl) | Data pending | Data pending |
Note: While direct data for the target compound is unavailable, its structural analogs suggest that halogenation improves inhibitory potency due to enhanced hydrophobic interactions .
Physicochemical Properties
Biological Activity
N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H7Cl2N3O2S. The structure features a thiazolo-pyrimidine core with a dichlorophenyl substituent, which is critical for its biological activity.
Thiazolopyrimidines exhibit a variety of mechanisms that contribute to their biological effects:
- Antimicrobial Activity : These compounds have been shown to inhibit bacterial growth through interference with essential cellular processes. Studies indicate that they target bacterial topoisomerases, leading to disruptions in DNA replication and repair mechanisms .
- Anti-inflammatory Effects : Thiazolopyrimidine derivatives can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and mediators .
- Anticancer Properties : Some thiazolopyrimidines have demonstrated cytotoxicity against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
Biological Activity Overview
Here is a summary of the biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazolopyrimidine derivatives, including this compound. The compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent efficacy compared to standard antibiotics like ampicillin .
- Cytotoxicity Assessment : Research has shown that this compound can induce apoptosis in cancer cells. A detailed analysis revealed that it affects cell viability in a dose-dependent manner across several cancer cell lines, highlighting its potential as an anticancer agent .
- Inflammatory Response Modulation : In vivo studies demonstrated that the compound could significantly reduce inflammation markers in animal models of induced inflammation, suggesting its therapeutic potential in treating inflammatory diseases .
Q & A
Basic: What established synthetic routes are used for N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step pathways:
Core formation: Cyclization of a thiazole precursor (e.g., 2-aminothiazole) with a pyrimidine-carboxylic acid derivative under reflux conditions using polar solvents like acetic acid or DMF .
Substitution: Coupling 2,4-dichloroaniline to the thiazolopyrimidine core via carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane or THF .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key optimization strategies include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid improves cyclization efficiency .
- Temperature control: Reflux at 80–100°C for cyclization steps minimizes side reactions .
- Catalyst use: Adding catalytic p-toluenesulfonic acid (PTSA) accelerates amidation .
- Flow chemistry: Continuous flow reactors improve scalability and reduce reaction times by ensuring consistent mixing and heat transfer .
Basic: Which spectroscopic and chromatographic methods are used for structural characterization?
Methodological Answer:
- NMR spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., dichlorophenyl protons at δ 7.3–7.8 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 382.0 for C14H9Cl2N3O2S) .
- HPLC: Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-crystal growth: Slow evaporation from ethyl acetate/ethanol mixtures yields diffraction-quality crystals .
- Data analysis: Software (e.g., SHELX ) refines bond angles and torsional strains. For example, the thiazolopyrimidine core may exhibit a flattened boat conformation, with deviations ≤0.2 Å from the mean plane .
- Validation: Compare experimental data with DFT-calculated geometries to confirm substituent effects on planarity .
Basic: What in vitro biological assays are used to assess its bioactivity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) and biofilm inhibition assays .
- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, IC50 ~30 µM) .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteasomes (e.g., immunoproteasome β5i subunit inhibition) .
Advanced: How do variations in substituents influence pharmacological activity in SAR studies?
Methodological Answer:
- Chlorine positioning: 2,4-Dichloro substitution enhances lipophilicity and membrane permeability compared to 3-chloro analogs, improving cellular uptake .
- Core modifications: Replacing the thiazole ring with indole (as in related compounds) reduces cytotoxicity but increases selectivity for inflammatory targets .
- Quantitative SAR (QSAR): Molecular descriptor analysis (e.g., logP, polar surface area) correlates substituent effects with bioactivity .
Basic: What are the solubility profiles in common laboratory solvents?
Methodological Answer:
- High solubility: DMSO (>10 mg/mL), DMF, and dichloromethane .
- Low solubility: Water (<0.1 mg/mL); improves with co-solvents (e.g., 10% Tween-80) .
Advanced: How does pH affect compound stability and degradation pathways?
Methodological Answer:
- Acidic conditions (pH <3): Hydrolysis of the amide bond occurs, forming 5-oxo-thiazolopyrimidine and 2,4-dichloroaniline fragments .
- Alkaline conditions (pH >9): Thiazole ring opening via nucleophilic attack, detected by HPLC-MS .
- Stability testing: Use accelerated degradation studies (40°C/75% RH) with UPLC monitoring to identify degradation products .
Basic: What enzymes or receptors are primary targets for this compound?
Methodological Answer:
- Kinases: Inhibits MAPK and PI3K pathways in cancer cells .
- Proteasomes: Binds to the β1i/β5i subunits of the immunoproteasome, reducing cytokine production .
- Microbial enzymes: Targets bacterial dihydrofolate reductase (DHFR) .
Advanced: What computational methods predict binding affinities and interaction mechanisms?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulates binding to kinase ATP pockets, with scoring functions (e.g., ΔG < -8 kcal/mol indicates strong binding) .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
- SPR biosensors: Quantify real-time binding kinetics (e.g., kon/koff rates) for proteasome interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
